(E)-N-(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2-(4-chlorophenyl)ethenesulfonamide
Description
(E)-N-(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2-(4-chlorophenyl)ethenesulfonamide is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyridine core substituted with a bromine atom at position 6 and an (E)-configured ethenesulfonamide group bearing a 4-chlorophenyl moiety. This structure combines electron-withdrawing (bromo, chlorophenyl) and hydrogen-bonding (sulfonamide) groups, which are critical for interactions with biological targets or materials.
Properties
IUPAC Name |
(E)-N-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2-(4-chlorophenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN4O2S/c15-11-3-6-13-17-14(18-20(13)9-11)19-23(21,22)8-7-10-1-4-12(16)5-2-10/h1-9H,(H,18,19)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHBUCUCKOEALN-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)NC2=NN3C=C(C=CC3=N2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/S(=O)(=O)NC2=NN3C=C(C=CC3=N2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2-(4-chlorophenyl)ethenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a sulfonamide group, which are known for their diverse biological activities. The presence of the bromine atom enhances its reactivity and interaction with biological targets.
Triazole compounds like this one typically interact with various biological targets through several mechanisms:
- Enzyme Inhibition : Triazoles can inhibit enzymes such as Janus kinases (JAKs) and prolyl hydroxylase domain-containing proteins (PHDs), which are crucial in signal transduction pathways related to inflammation and cancer progression .
- Receptor Modulation : These compounds may also modulate receptor functions, impacting cellular responses to external signals.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Anticancer Activity
Studies have shown that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity : Many related compounds have demonstrated IC50 values indicating potent cytotoxicity against human tumor cell lines .
- Mechanisms : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation through interference with metabolic pathways .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Broad-Spectrum Activity : Similar triazole compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria .
- Biofilm Inhibition : Some derivatives have been noted for their ability to prevent biofilm formation in pathogenic bacteria, which is critical for treating chronic infections .
Case Studies
Several studies have highlighted the biological efficacy of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolopyridine Derivatives
(a) 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 947248-68-2)
- Structural Differences : Lacks the ethenesulfonamide and 4-chlorophenyl groups, instead featuring a primary amine at position 2.
- The bromine at position 6 is retained, suggesting similar electronic properties .
- Similarity Score : 0.81 .
(b) 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1010120-55-4)
- Structural Differences : Bromine at position 5 instead of 6, altering steric and electronic effects on the triazolopyridine core.
- Implications : Positional isomerism may influence binding to targets like kinases or enzymes, as substituent placement affects molecular recognition .
- Similarity Score : 0.79 .
(c) 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol Hydrobromide (CAS 1092394-16-5)
Triazolopyrimidine and Sulfonamide Analogs
(a) Compound 3 from
- Structure : N-(3-(6-(3-(difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide.
- Comparison : Shares a triazole-fused heterocycle but uses a pyrimidine core instead of pyridine. The carboxamide group differs from the target’s sulfonamide, affecting hydrogen-bonding interactions.
(b) Metosulam ()
- Structure : A sulfonamide herbicide with a triazolopyrimidine core and chlorophenyl groups.
- Comparison : While both compounds contain sulfonamide and chloroaryl moieties, metosulam’s pyrimidine core and methoxy groups differ from the target’s pyridine-based system. This divergence likely leads to distinct herbicidal mechanisms .
Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Key Insights and Limitations
- Structural Advantages : The target compound’s ethenesulfonamide and 4-chlorophenyl groups may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in sulfonamide-based herbicides and kinase inhibitors .
- Research Gaps: Direct biological data for the target compound are absent; activity predictions rely on analogs.
- Synthesis Context : and suggest Suzuki coupling and boronic acid intermediates could be relevant for synthesizing the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
